4-Oxoisotretinoin

Übersicht

Beschreibung

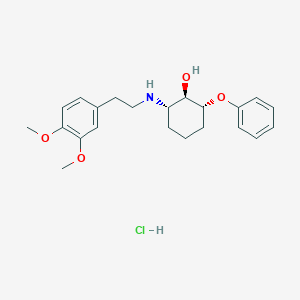

4-Oxoisotretinoin is a retinoid . It is a major metabolite of isotretinoin, which is used in the treatment of severe acne .

Synthesis Analysis

Isotretinoin and its major 4-oxo metabolite were studied in adult patients treated for acne . The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol .Molecular Structure Analysis

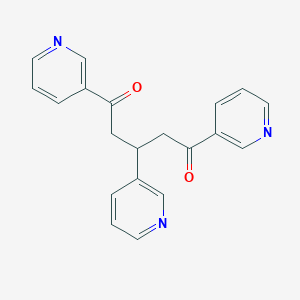

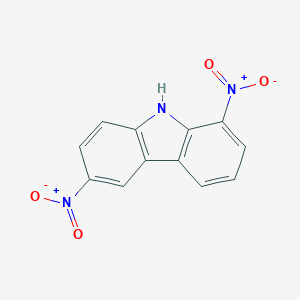

The molecular formula of 4-Oxoisotretinoin is C20H26O3 . It is a derivative of vitamin A .Chemical Reactions Analysis

Isotretinoin produces its effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions reduce sebum production, preventing the blockage of pores, and growth of acne causing bacteria .Physical And Chemical Properties Analysis

The molecular weight of 4-Oxoisotretinoin is 314.42 g/mol .Wissenschaftliche Forschungsanwendungen

Neuroblastoma Treatment

4-Oxoisotretinoin, an active metabolite of isotretinoin, has been used in the treatment of neuroblastoma . It has shown a similar inhibitory effect as isotretinoin by inhibiting more than 90% of cell growth in certain cell lines . This makes it a promising agent in the treatment of high-risk neuroblastoma .

Acne Treatment

Isotretinoin, from which 4-Oxoisotretinoin is derived, is widely used in the treatment of severe recalcitrant acne . Both isotretinoin and 4-Oxoisotretinoin significantly reduce the production of sebum, preventing the blockage of pores and growth of acne-causing bacteria .

Keratinocyte Protein Expression

4-Oxoisotretinoin has been found to increase the protein expression of cytokeratin 7 (CK7) and CK19 in normal human epidermal keratinocytes . This suggests potential applications in dermatological research and treatments.

Metabolism Study

4-Oxoisotretinoin is formed from isotretinoin by several cytochrome P450 (CYP450) isoforms, including CYP3A, CYP2B6, and CYP2C19 . This makes it a useful compound in the study of drug metabolism and the role of CYP450 enzymes.

Cell Cycle Alteration

Isotretinoin and its metabolites, including 4-Oxoisotretinoin, produce their effects through altering progress through the cell cycle . This property could be harnessed in cancer research and treatment strategies.

Cell Differentiation

Isotretinoin and 4-Oxoisotretinoin influence cell differentiation . This could have implications in stem cell research and regenerative medicine.

Wirkmechanismus

Target of Action

4-Oxoisotretinoin is a major metabolite of isotretinoin . Isotretinoin, a retinoid derivative of vitamin A, is primarily used in the treatment of severe recalcitrant acne . The primary targets of isotretinoin are the sebaceous glands in the skin .

Mode of Action

Isotretinoin and its metabolite 4-oxo-isotretinoin produce their effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions reduce sebum production, preventing the blockage of pores, and growth of acne-causing bacteria .

Biochemical Pathways

It is known that isotretinoin and 4-oxo-isotretinoin significantly reduce the production of sebum . This reduction in sebum production prevents the blockage of pores and inhibits the growth of acne-causing bacteria .

Pharmacokinetics

Following oral administration, isotretinoin is rapidly absorbed and then distributed and eliminated with harmonic mean half-lives of 1.3 and 17.4 hours, respectively . Maximum concentrations of isotretinoin in blood were observed at 1 to 4 hours after dosing . Maximum concentrations of 4-oxo-isotretinoin, the major blood metabolite of isotretinoin, are approximately one-half those of isotretinoin and occur at 6 to 16 hours after isotretinoin dosing . Both isotretinoin and its metabolite can be adequately described using a single linear pharmacokinetic model .

Result of Action

The primary result of the action of 4-oxo-isotretinoin is a significant reduction in sebum production . This reduction prevents the blockage of pores and inhibits the growth of acne-causing bacteria, thereby treating severe recalcitrant acne .

Action Environment

The action, efficacy, and stability of 4-oxo-isotretinoin can be influenced by various environmental factors. For instance, the absorption of isotretinoin is enhanced in the presence of dietary fat . Therefore, the bioavailability of 4-oxo-isotretinoin may also be affected by dietary factors.

Safety and Hazards

Zukünftige Richtungen

Newer formulations of isotretinoin show enhanced bioavailability in both fed and fasting states . They can simplify isotretinoin use while maximizing bioavailability and efficacy . Further prospective, randomized human trials are needed to clarify when and how to prescribe off-label isotretinoin for maximum efficacy and safety .

Eigenschaften

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FAOQNJJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312157 | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxoisotretinoin | |

CAS RN |

71748-58-8 | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71748-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoisotretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOISOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of biliary T-tube drainage affect the pharmacokinetic profile of 4-oxoisotretinoin?

A: Research suggests that biliary excretion plays a crucial role in the clearance of isotretinoin and its metabolites, including 4-oxoisotretinoin. A study comparing healthy individuals with patients having biliary T-tube drainage revealed faster clearance of isotretinoin in the latter group. [] While this specific study didn't directly quantify 4-oxoisotretinoin levels in the biliary excretions, the overall faster clearance of isotretinoin in T-tube patients implies a potential role of biliary excretion in 4-oxoisotretinoin elimination as well. Further research directly investigating 4-oxoisotretinoin levels in bile is needed to confirm this.

Q2: Can plasma levels of 4-oxoisotretinoin be used to monitor isotretinoin therapy?

A: Yes, monitoring plasma levels of 4-oxoisotretinoin can be a valuable tool in managing isotretinoin therapy. Research indicates a strong correlation between the administered dose of isotretinoin and the plasma levels of both isotretinoin and 4-oxoisotretinoin. [] Moreover, the plasma levels of 4-oxoisotretinoin were observed to be 1-2 times higher than those of isotretinoin itself. [] This consistent relationship between dose and plasma levels, along with the higher observable concentrations of the metabolite, makes 4-oxoisotretinoin a potentially more reliable marker for monitoring therapeutic levels and adjusting dosages to minimize side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)